Cas no 119902-16-8 (2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI))
119902-16-8 structure
Product Name:2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)
CAS-Nr.:119902-16-8
MF:C68H108O26
MW:1341.56954479218
CID:194486
PubChem ID:148049
Update Time:2025-04-19
2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a
- periplocoside K
- 2H-Pyran-3(6H)-one, 2-(((3beta,20S)-20-((5-((O-6-deoxy-3-O-methyl-beta-D-galactopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-O-2,6-dideoxy-beta-D-arabino-hexopyranosyl-(1-4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)octahydro-4-methoxy-6,9'-dimethylspiro(2H-pyran-2,3'(4'H)-(7H)pyrano(3,4-c)(1,2,5)trioxepin)-7-yl)oxy)-17-hydroxypregn-5-en-3-yl)oxy)-4-methoxy-6-methyl-, (3'S-(3'alpha(4S*,5S*,6S
- 4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)
- 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®
- 4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®
- 119902-16-8
- 2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)
-
- Inchi: 1S/C68H108O26/c1-31-23-46(75-11)55(72)63(80-31)87-40-17-20-65(9)39(24-40)15-16-41-42(65)18-21-66(10)43(41)19-22-68(66,74)38(8)86-52-28-48-61(36(6)84-52)93-94-67(30-79-48)29-49(77-13)60(37(7)92-67)90-51-26-45(70)57(33(3)82-51)88-50-25-44(69)58(34(4)81-50)89-53-27-47(76-12)59(35(5)83-53)91-64-56(73)62(78-14)54(71)32(2)85-64/h15,23,31-38,40-45,47-54,56-64,69-71,73-74H,16-22,24-30H2,1-14H3
- InChI-Schlüssel: FDCCEOXJPADEMN-UHFFFAOYSA-N
- Lächelt: OC1(C(C)OC2CC3C(C(C)O2)OOC2(CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2C(C(C(C(C)O2)O)OC)O)OC)O)O)OC)CO3)CCC2C3CC=C4CC(CCC4(C)C3CCC21C)OC1C(C(=CC(C)O1)OC)=O
Berechnete Eigenschaften
- Genaue Masse: 1340.71304
- Monoisotopenmasse: 1340.71288355g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 26
- Schwere Atomanzahl: 94
- Anzahl drehbarer Bindungen: 17
- Komplexität: 2640
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 35
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topologische Polaroberfläche: 303Ų
Experimentelle Eigenschaften
- PSA: 302.82
2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI) Verwandte Literatur
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
119902-16-8 (2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge